molecular formula C26H28ClNO B109984 トレミフェン CAS No. 89778-29-0

トレミフェン

カタログ番号: B109984
CAS番号: 89778-29-0
分子量: 406 g/mol
InChIキー: XFCLJVABOIYOMF-QPLCGJKRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トレミフェンは、非ステロイド性選択的エストロゲン受容体モジュレーター (SERM) であり、主に閉経後の女性のエストロゲン受容体陽性乳がんの治療に使用されます . これは、タモキシフェンと密接に関連するトリフェニルエチレン誘導体であり、組織の種類に応じてエストロゲン性と抗エストロゲン性の両方の特性を示します . トレミフェンは、Farestonという商品名で販売されており、1997年以降医療現場で使用されています .

2. 製法

トレミフェンの合成は、基本的なトリフェニルエチレン構造から始まり、いくつかの段階を踏みます。一般的な合成経路には、次の段階が含まれます。

工業生産方法では、多くの場合、収率と純度を高め、コストと環境への影響を最小限に抑えるために、これらの段階を最適化します .

作用機序

トレミフェンは、腫瘍やその他の組織のエストロゲン受容体に結合することでその効果を発揮します。これは、乳房組織ではエストロゲン拮抗薬として作用し、エストロゲンによる成長促進効果を阻害します。 骨や心臓血管系など、他の組織では、エストロゲン作用を発揮し、有益な結果をもたらす可能性があります . 関連する分子標的と経路には、エストロゲン受容体アルファ (ERα) とベータ (ERβ) のほか、細胞増殖とアポトーシスを調節する下流のシグナル伝達経路が含まれます .

生化学分析

Biochemical Properties

Toremifene binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending on various factors such as the duration of treatment, animal species, gender, target organ, or endpoint selected . It has been found to have some superoxide anion but no peroxyl radical scavenging activity .

Cellular Effects

Toremifene has tissue-specific actions: it has estrogenic (agonist) activity on the cardiovascular system and on bone tissue and it has weak estrogenic effects on uterine tissue. It also has antiestrogenic (estrogen-antagonist) activity on breast tissue . Toremifene can damage the cytoskeleton, inhibit vascular smooth muscle cell proliferation, migration, and adhesion, and induce abnormal cell morphology and apoptosis .

Molecular Mechanism

Toremifene is a nonsteroidal triphenylethylene derivative that binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities . The antiestrogenic effects may be related to its ability to compete with estrogen for binding sites in target tissues such as the breast .

Temporal Effects in Laboratory Settings

Toremifene has a long elimination half-life of approximately 5 days, and steady state is reached by 6 weeks depending on the dose given . In a study of premenopausal breast cancer patients, toremifene and tamoxifen were found to have similar side effects on the female genital system and quality of life .

Dosage Effects in Animal Models

In animal models, toremifene’s antiestrogenicity/estrogenicity ratio is about 5 times that of tamoxifen, though it requires somewhat higher doses for full effectiveness . It is active against breast cancer in animal and cell culture models .

Metabolic Pathways

Toremifene is metabolized in the liver by cytochrome P450 enzymes, and it is eliminated primarily in the feces following enterohepatic circulation . The metabolism of Toremifene can be decreased when combined with certain other drugs .

Transport and Distribution

Toremifene is 99.7% bound to plasma proteins, with 92% bound specifically to albumin . The apparent volume of distribution of toremifene ranged from 457 to 958 L .

Subcellular Localization

As a selective estrogen receptor modulator, it is expected to localize in the nucleus where it binds to estrogen receptors .

準備方法

The synthesis of toremifene involves several steps, starting from the basic triphenylethylene structure. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

化学反応の分析

トレミフェンは、次のようなさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤や水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物には、さまざまなヒドロキシル化および脱メチル化代謝産物が含まれます .

類似化合物との比較

トレミフェンは、タモキシフェンやラロキシフェンなどの他のSERMと比較されることが多いです。3つの化合物はすべて同様の作用機序を共有していますが、重要な違いがあります。

トレミフェンのユニークなプロファイルは、エストロゲン性と抗エストロゲン性のバランスが取れており、乳がんの治療やその他のホルモン関連疾患の治療において貴重な選択肢となっています .

生物活性

Toremifene is a selective estrogen receptor modulator (SERM) primarily used in the treatment of hormone receptor-positive breast cancer. Its biological activity is characterized by its ability to act as both an estrogen agonist and antagonist depending on the target tissue and context, which is crucial for its therapeutic effects and side effect profile.

Toremifene binds to estrogen receptors (ERs) in various tissues, exhibiting tissue-selective actions:

  • Agonistic Activity : In bone and cardiovascular tissues, toremifene acts as an estrogen agonist, promoting beneficial effects such as bone density maintenance and cardiovascular health.
  • Antagonistic Activity : In breast tissue, it competes with estrogen for binding sites, inhibiting the proliferative effects of estrogen on tumors. This antiestrogenic effect is primarily responsible for its therapeutic efficacy in breast cancer treatment .

Pharmacokinetics

  • Absorption : Toremifene is well absorbed after oral administration.
  • Distribution : The volume of distribution is approximately 580 L, with 99.7% protein binding, predominantly to albumin (92%) .
  • Metabolism : It is metabolized mainly by cytochrome P450 enzymes, particularly CYP3A4, yielding active metabolites such as N-desmethyltoremifene .
  • Half-Life : The elimination half-life is around 5 days, allowing for once-daily dosing .

Clinical Efficacy

Toremifene has been evaluated in numerous clinical trials for its efficacy in treating breast cancer:

Case Studies and Clinical Trials

  • Early Studies : A double-blind study compared toremifene (40 mg) with tamoxifen (20 mg) in 114 women with advanced breast cancer, showing similar response rates (26.3% vs. 28.1%) but a significantly shorter time to complete response for toremifene (91 days vs. 169 days) .
  • Nordic Study : Involving 415 postmenopausal women, this study compared 60 mg of toremifene with 40 mg of tamoxifen. The response rates were similar (31.5% vs. 37.3%), but quality of life assessments favored toremifene .
  • Russian Study : A four-way randomized trial with 541 participants showed that the highest dose of toremifene (240 mg) had a response rate of 41.5%, outperforming tamoxifen significantly in terms of median duration of remission (14.5 months vs. 9.2 months) .
  • Exemestane Comparison : A recent study compared toremifene (120 mg) with exemestane in aromatase inhibitor-resistant patients, showing a progression-free survival advantage for toremifene (7.3 months vs. 3.7 months; P = 0.045) .

Adverse Effects

While generally well-tolerated, toremifene can cause side effects similar to those associated with other SERMs:

  • Hot flashes
  • Nausea
  • Fatigue
  • Risk of thromboembolic events
  • Potential impact on liver function due to hepatic metabolism .

Summary Table of Clinical Trials

Study TypeDose (mg)Response Rate (%)Median Time to Progression (months)Notes
Japanese Double-Blind4026.3-Compared with tamoxifen
Nordic Study6031.5-Compared with tamoxifen
Russian Four-Way Trial24041.514.5Best response rate among all groups
Exemestane Comparison120-7.3Better progression-free survival

特性

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCLJVABOIYOMF-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89778-27-8 (citrate (1:1))
Record name Toremifene [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023689
Record name Toremifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Toremifene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.09e-04 g/L
Record name Toremifene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Toremifene is a nonsteroidal triphenylethylene derivative. Toremifene binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected. The antitumor effect of toremifene in breast cancer is believed to be mainly due to its antiestrogenic effects, in other words, its ability to compete with estrogen for binding sites in the cancer, blocking the growth-stimulating effects of estrogen in the tumor. Toremifene may also inhibit tumor growth through other mechanisms, such as induction of apoptosis, regulation of oncogene expression, and growth factors.
Record name Toremifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00539
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

89778-26-7
Record name Toremifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89778-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toremifene [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toremifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00539
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Toremifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanamine, 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOREMIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NFE54O27T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Toremifene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

108-110 °C, 108 - 110 °C
Record name Toremifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00539
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Toremifene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Toremifene
Reactant of Route 2
Reactant of Route 2
Toremifene
Reactant of Route 3
Toremifene
Reactant of Route 4
Toremifene
Reactant of Route 5
Reactant of Route 5
Toremifene
Reactant of Route 6
Toremifene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。